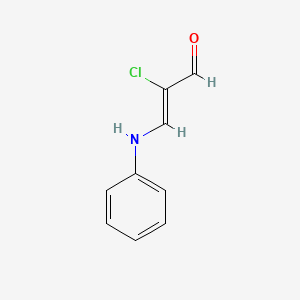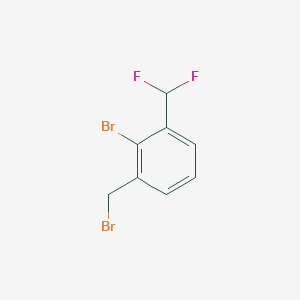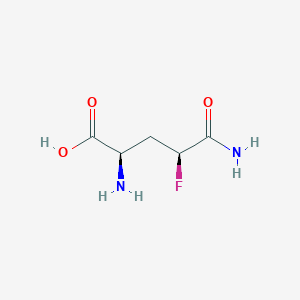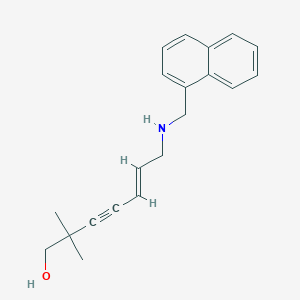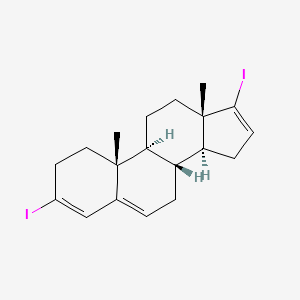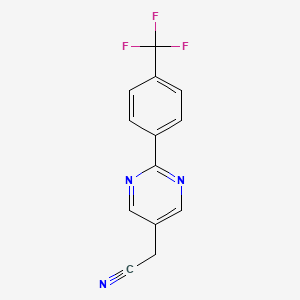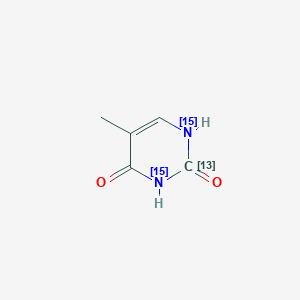![molecular formula C11H16N2O2 B13441279 [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a pyridine ring substituted with an oxan-4-yloxy group and a methanamine group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with oxan-4-ol in the presence of a base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical pathways and reactions .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds and ionic interactions with biological molecules .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Mécanisme D'action
The mechanism of action of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to specific sites on proteins and other biological molecules . This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine: Features an oxan-4-yloxy group and a methanamine group.
4-(2-Aminoethyl)pyridine: Contains an aminoethyl group instead of an oxan-4-yloxy group.
2-Acetyl-3,4,5,6-tetrahydropyridine: Features an acetyl group and a tetrahydropyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of an oxan-4-yloxy group and a methanamine group, which provides distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
[2-(oxan-4-yloxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-2-1-5-13-11(9)15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-8,12H2 |
Clé InChI |
GBMSQFRCWQLIPD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=C(C=CC=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


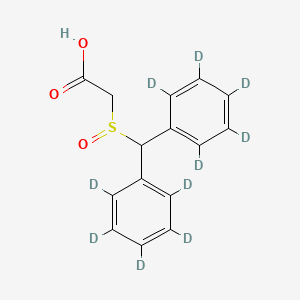
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
